Tienamicina

Descripción general

Descripción

Thienamycin is a naturally occurring antibiotic discovered in 1976 from the bacterium Streptomyces cattleya. It is one of the most potent antibiotics known, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria. Thienamycin is notable for its resistance to bacterial β-lactamase enzymes, which typically render many antibiotics ineffective .

Aplicaciones Científicas De Investigación

Thienamycin has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying β-lactam antibiotics and their synthesis.

Biology: Thienamycin is used to investigate bacterial cell wall synthesis and resistance mechanisms.

Medicine: It is a precursor to several clinically important antibiotics, such as imipenem.

Mecanismo De Acción

Target of Action

Thienamycin, also known as thienpenem, is a potent naturally produced antibiotic . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics .

Mode of Action

Thienamycin employs a similar mode of action as penicillins by disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria . Although thienamycin binds to all of the PBPs in Escherichia coli, it preferentially binds to PBP-1 and PBP-2 , which are both associated with the elongation of the cell wall .

Biochemical Pathways

Thienamycin disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By binding to PBPs, thienamycin inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death .

Pharmacokinetics

Thienamycin itself is chemically unstable . Therefore, it is often used in the form of its more stable derivative, imipenem . Imipenem is normally administered with cilastatin, an inhibitor of the renal dehydropeptidase, to prevent its degradation in the kidneys . This combination increases the urinary recovery and bioavailability of the antibiotic .

Result of Action

The primary result of thienamycin’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .

Action Environment

The action of thienamycin can be influenced by environmental factors such as pH. Thienamycin is a zwitterion at pH 7 , which means it carries both a positive and a negative charge. This property can affect its solubility and therefore its distribution and efficacy in different environments within the body .

Análisis Bioquímico

Biochemical Properties

Thienamycin plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) in bacteria. Thienamycin binds to PBPs, which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, thienamycin inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Cellular Effects

Thienamycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. Thienamycin influences cell function by inhibiting the activity of penicillin-binding proteins, which are involved in cell wall elongation and maintenance. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of action of thienamycin involves its binding to penicillin-binding proteins in bacterial cells. Thienamycin forms a covalent bond with the active site serine residue of PBPs, inhibiting their transpeptidase activity. This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the bacterial cell wall. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thienamycin have been observed to change over time. Thienamycin is known for its chemical instability, which can lead to degradation over time. This instability can affect its long-term efficacy in in vitro and in vivo studies. When freshly prepared, thienamycin exhibits potent antibacterial activity and effectively inhibits bacterial cell wall synthesis. Long-term studies have shown that thienamycin can cause sustained inhibition of bacterial growth and cell death .

Dosage Effects in Animal Models

The effects of thienamycin vary with different dosages in animal models. At lower doses, thienamycin effectively inhibits bacterial growth and reduces infection. At higher doses, thienamycin can exhibit toxic effects, including nephrotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use. Studies in animal models have shown that thienamycin can achieve therapeutic efficacy at doses that minimize toxic effects .

Metabolic Pathways

Thienamycin is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. In Streptomyces cattleya, thienamycin biosynthesis involves the incorporation of coenzyme A and the stepwise truncation of CoA to cysteamine. This process is mediated by enzymes such as ThnR, ThnH, and ThnT. Thienamycin also interacts with metabolic pathways related to its degradation, where it can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria .

Transport and Distribution

Thienamycin is transported and distributed within cells and tissues through various mechanisms. It can diffuse across bacterial cell membranes and reach its target sites, such as penicillin-binding proteins. Thienamycin’s distribution within tissues is influenced by its chemical properties, including its zwitterionic nature at physiological pH. This property allows thienamycin to penetrate bacterial cells and exert its antibacterial effects .

Subcellular Localization

The subcellular localization of thienamycin is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. Thienamycin’s activity is directed towards the cell wall synthesis machinery, and its localization is crucial for its antibacterial action. The targeting of thienamycin to the bacterial cell wall is facilitated by its ability to bind to PBPs and inhibit their activity, leading to the disruption of cell wall synthesis and bacterial cell death .

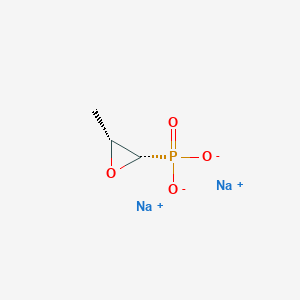

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thienamycin involves several steps, starting from ethyl (E)-crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose. The process includes 1,3-dipolar cycloaddition, cleavage of the N-O bond in the adduct, and intramolecular acylation to form a bicyclic carbapenam skeleton . Subsequent transformations of the five-membered ring substituents provide the final compound.

Industrial Production Methods: Industrial production of thienamycin is challenging due to its chemical instability. advancements in synthetic methods have allowed for more efficient production. The use of catalysts, such as Fischer-carbene complexes, has simplified the synthesis process, enabling higher yields and reduced toxicity .

Análisis De Reacciones Químicas

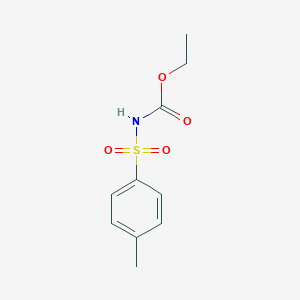

Types of Reactions: Thienamycin undergoes various chemical reactions, including:

Oxidation: Thienamycin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thienamycin to its corresponding thiol derivatives.

Substitution: Thienamycin can participate in nucleophilic substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thienamycin derivatives.

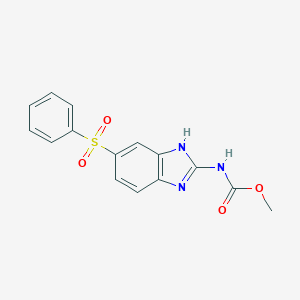

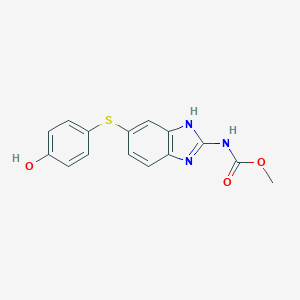

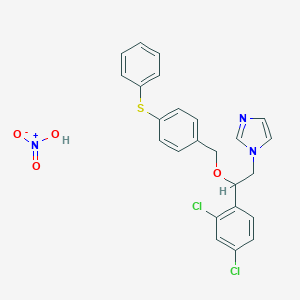

Comparación Con Compuestos Similares

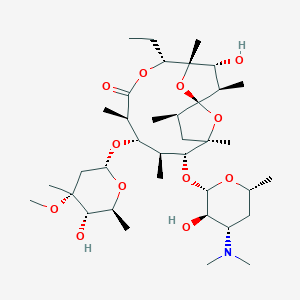

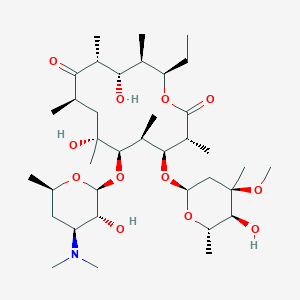

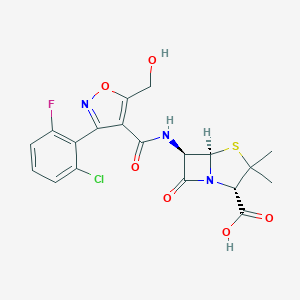

Thienamycin belongs to the carbapenem class of antibiotics, which are structurally similar to penicillins but differ in having a carbon atom instead of sulfur in the five-membered ring. Similar compounds include:

Imipenem: A semisynthetic derivative of thienamycin with a broader spectrum of activity.

Meropenem: Known for its greater activity against Gram-negative bacteria.

Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.

Thienamycin is unique due to its natural origin and exceptional resistance to β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria.

Propiedades

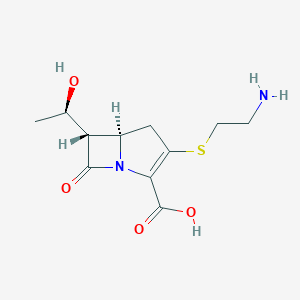

IUPAC Name |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDRNSBRWANNC-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975412 | |

| Record name | (+)-Thienamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59995-64-1, 65750-57-4 | |

| Record name | (+)-Thienamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thienamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thienamycin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Thienamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIENAMYCIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIENAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)